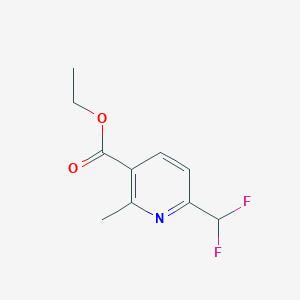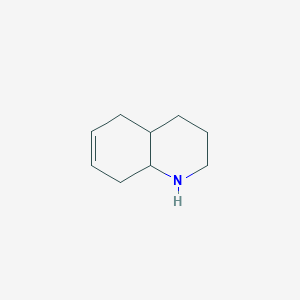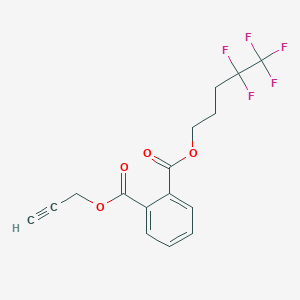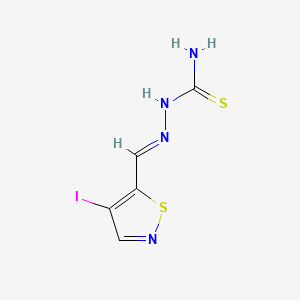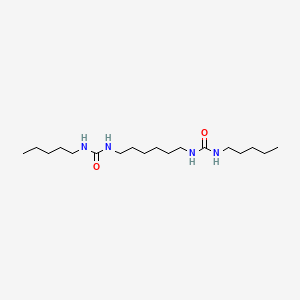
Urea, N,N''-1,6-hexanediylbis[N'-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is a chemical compound with the molecular formula C18H38N4O2. It is a derivative of urea, characterized by the presence of a hexanediyl group and pentyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] typically involves the reaction of hexamethylene diisocyanate with pentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hexanediyl bis-urea oxides.
Reduction: Formation of hexanediyl bis-amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-pyridinylmethyl)-]
Uniqueness
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of pentyl groups enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89307-22-2 |
|---|---|
Formule moléculaire |
C18H38N4O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-pentyl-3-[6-(pentylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C18H38N4O2/c1-3-5-9-13-19-17(23)21-15-11-7-8-12-16-22-18(24)20-14-10-6-4-2/h3-16H2,1-2H3,(H2,19,21,23)(H2,20,22,24) |
Clé InChI |
PNHOLBITIHSMKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)NCCCCCCNC(=O)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


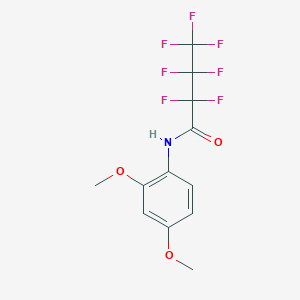
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
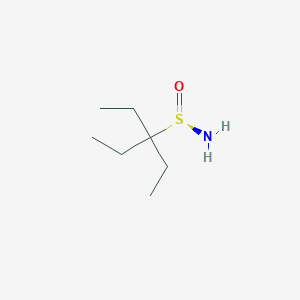
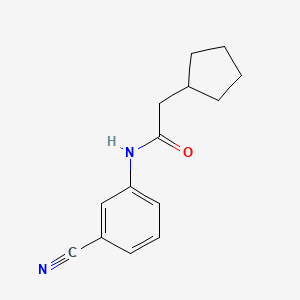
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)

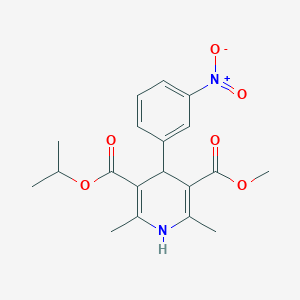
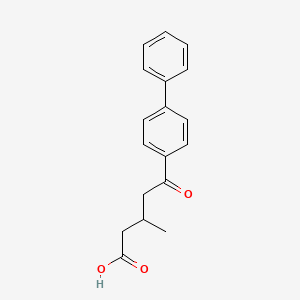
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
